2,3-Dichloro-5-iodopyrazine
Description
2,3-Dichloro-5-iodopyrazine (molecular formula: C₄HCl₂IN₂; molecular weight: 284.88 g/mol) is a halogenated pyrazine derivative characterized by chlorine atoms at positions 2 and 3 and an iodine atom at position 3. The presence of multiple halogens creates distinct electrophilic sites, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions. The iodine substituent enhances reactivity due to its polarizable nature and ability to act as a leaving group, while the chlorines contribute to electronic effects that influence regioselectivity .
Properties
IUPAC Name |
2,3-dichloro-5-iodopyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-4(6)9-2(7)1-8-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZLHUZOCHSRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-iodopyrazine typically involves the halogenation of pyrazine derivatives. One common method is the iodination of 2,3-dichloropyrazine using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available pyrazine derivatives. The process often includes halogenation reactions, purification steps, and quality control measures to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
2,3-Dichloro-5-iodopyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-iodopyrazine involves its interaction with molecular targets through various pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 2,3-Dichloro-5-iodopyrazine with related pyrazine derivatives:
Electronic and Thermodynamic Properties
Density functional theory (DFT) studies on pyrazine derivatives highlight how halogen substituents influence electronic structure and stability. For example:
- Electron-Withdrawing Effects : The chlorine and iodine atoms in this compound reduce electron density at the pyrazine ring, increasing susceptibility to nucleophilic attack compared to alkyl-substituted analogs like 2,3-Diethyl-5-methylpyrazine .
- Thermal Stability : Halogenated pyrazines generally exhibit lower thermal stability than alkylated derivatives due to weaker C–Cl/I bonds. However, fused systems like pyrrolopyrazines show enhanced stability from aromaticity .
Biological Activity
2,3-Dichloro-5-iodopyrazine (DCIP) is a halogenated pyrazine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with biological systems. This article explores the biological activity of DCIP, including its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula : C5H2Cl2N2I
Molecular Weight : 273.89 g/mol
CAS Number : 136866-30-3
DCIP features two chlorine atoms and one iodine atom attached to a pyrazine ring. The presence of these halogens significantly influences its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : DCIP has demonstrated effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. Its mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
- Cytotoxic Effects : Research indicates that DCIP exhibits cytotoxicity towards various cancer cell lines. The compound's cytotoxic effects are mediated through apoptosis induction and interference with cellular signaling pathways.
- Enzyme Inhibition : DCIP acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which can affect drug metabolism and pharmacokinetics in vivo .
Pharmacological Properties
The pharmacological profile of this compound includes:
- BBB Permeability : DCIP is characterized as being permeable to the blood-brain barrier (BBB), indicating potential neuropharmacological applications.
- P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, which may enhance its bioavailability.
Table 1: Biological Activities and Properties of this compound
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of DCIP against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as an antimicrobial agent in clinical settings .
Study 2: Cytotoxicity Assessment
In vitro assays were conducted on human cancer cell lines (e.g., A2780 ovarian cancer cells). The IC50 values ranged from 9 to 14 µM, demonstrating that DCIP effectively inhibits cell proliferation at low concentrations .
Study 3: Enzyme Interaction
Research on DCIP's interaction with cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP1A2. This finding is crucial for understanding the compound's pharmacokinetics and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
